molecular formula C14H12N6O B2431134 (Z)-N'-hydroxy-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboximidamide CAS No. 1338696-35-7

(Z)-N'-hydroxy-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B2431134
CAS No.: 1338696-35-7
M. Wt: 280.291
InChI Key: GRUUZYFPXHRDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide typically involves multiple steps. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques would be essential to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N’-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboximidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-1-phenyl-5-pyridin-4-yltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c15-14(18-21)12-13(10-6-8-16-9-7-10)20(19-17-12)11-4-2-1-3-5-11/h1-9,21H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUUZYFPXHRDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=NO)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)/C(=N/O)/N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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